Methyl 3,4,5-trimethoxycinnamate (CAS 20329-96-8) is a highly processable, lipophilic alkyl cinnamate widely procured as a premium synthetic intermediate and reference standard . Characterized by its three methoxy electron-donating groups and an alpha,beta-unsaturated methyl ester moiety, this compound serves as a critical building block in the synthesis of complex phenylpropanoids, allylic alcohols, and fluorinated therapeutic analogs[1]. With a defined melting point of 98–100 °C and excellent solubility in polar aprotic and protic organic solvents (such as DMSO, ethyl acetate, and methanol), it overcomes the solubility and reactivity limitations typical of free cinnamic acids [2]. Its primary procurement value lies in its role as an easily reducible precursor in anhydrous organic synthesis, as well as its established utility in in vitro macrophage assays where enhanced membrane permeability is required[2].
Substituting Methyl 3,4,5-trimethoxycinnamate with its free acid counterpart (3,4,5-trimethoxycinnamic acid) or an unsubstituted methyl cinnamate fundamentally disrupts both synthetic workflows and biological assay reproducibility [1]. In chemical synthesis, the free carboxylic acid proton readily quenches basic reagents and consumes a stoichiometric excess of hydride reducing agents during conversion to allylic alcohols, drastically lowering yields and complicating purification . Furthermore, unsubstituted methyl cinnamate lacks the electron-rich 3,4,5-trimethoxy aromatic ring, which dictates the specific electronic properties required for high-yield palladium-catalyzed cross-coupling and is essential for target binding in anti-inflammatory models [2]. Consequently, attempting to use the free acid or a generic cinnamate ester results in failed reactions, altered cellular uptake, and the need for costly, time-consuming protection-deprotection steps.
For the synthesis of 3,4,5-trimethoxycinnamyl alcohol, Methyl 3,4,5-trimethoxycinnamate serves as the optimal procurement choice . The methyl ester undergoes clean, predictable reduction using standard hydride reagents without the over-consumption of reducing equivalents. In contrast, using 3,4,5-trimethoxycinnamic acid directly requires either hazardous borane complexes or a massive stoichiometric excess of lithium aluminum hydride to overcome the carboxylate salt intermediate, often leading to incomplete conversion and complex purification .
| Evidence Dimension | Hydride equivalents required and reaction efficiency |
| Target Compound Data | Standard 2 equivalents of hydride for complete reduction to alcohol |
| Comparator Or Baseline | 3,4,5-trimethoxycinnamic acid: Requires >3-4 equivalents of strong hydride or specialized borane reagents |
| Quantified Difference | Eliminates the need for excess hazardous hydrides and avoids carboxylate salt precipitation |
| Conditions | Anhydrous reduction to allylic alcohol |
Procuring the methyl ester directly streamlines the synthesis of downstream allylic alcohols, reducing hazardous reagent costs and improving batch-to-batch reproducibility.
Methyl 3,4,5-trimethoxycinnamate demonstrates exceptional reactivity as an electron-rich olefin in transition-metal catalysis [1]. In ligand-free palladium-catalyzed Mizoroki-Heck reactions aimed at synthesizing alpha-trifluoromethylacrylates, the compound achieved an 89% yield[1]. This significantly outperforms standard unactivated or free cinnamic acid derivatives, which typically require complex phosphine ligands to prevent palladium-coordination issues or extended reaction times to achieve comparable conversions.
| Evidence Dimension | Cross-coupling yield in ligand-free Pd-catalyzed Mizoroki-Heck reaction |
| Target Compound Data | 89% yield of the fluorinated analog |
| Comparator Or Baseline | Standard free cinnamic acids: Poor conversion due to competitive Pd-coordination |
| Quantified Difference | High conversion (89%) achieved without the cost of specialized ligands |
| Conditions | Ligand-free Pd catalysis for alpha-trifluoromethylation |
This high reactivity allows process chemists to utilize cheaper, ligand-free palladium catalytic systems, significantly lowering the cost of goods for complex analog synthesis.
In biological evaluations, the lipophilic nature of the methyl ester provides a distinct advantage in cellular uptake compared to the highly polar free acid [1]. In RAW264.7 macrophages stimulated with LPS and IFNγ, Methyl 3,4,5-trimethoxycinnamate effectively suppressed TNFα and IL-6 release at low concentrations of 5–20 µM [1]. The free 3,4,5-trimethoxycinnamic acid, due to its physiological ionization and poorer membrane permeability, typically requires much higher dosing to achieve equivalent intracellular concentrations and NF-κB inhibition.
| Evidence Dimension | Effective in vitro concentration for TNFα/IL-6 suppression |
| Target Compound Data | Significant suppression at 5–20 µM |
| Comparator Or Baseline | 3,4,5-trimethoxycinnamic acid: Lower intracellular bioavailability requiring higher assay concentrations |
| Quantified Difference | Potent phenotypic response at the 5–20 µM threshold |
| Conditions | LPS + IFNγ stimulated RAW264.7 macrophages, 24 h incubation |
For researchers conducting cell-based screening, the methyl ester ensures reliable intracellular target engagement without the artifactual toxicity associated with high-dose free acid treatments.
Ideal for medicinal chemistry programs synthesizing 3,4,5-trimethoxycinnamyl alcohol derivatives where avoiding excess hazardous hydride reagents is a priority. The ester guarantees clean conversion without carboxylate salt interference .
The compound is the optimal starting material for generating alpha-trifluoromethylated phenylpropanoids via ligand-free palladium catalysis in methodology development, offering high yields without the need for expensive phosphine ligands [1].
Used as a lipophilic probe in Nrf2 activation and NF-κB suppression assays where membrane permeability is critical for accurate IC50 determination, outperforming the less bioavailable free acid [2].
Irritant